(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid is an organic compound with the molecular formula C9H8BrFO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid typically involves the reaction of 4-bromo-2-fluorophenol with a suitable propanoic acid derivative. One common method involves the use of a coupling reagent to facilitate the formation of the ester bond between the phenol and the propanoic acid. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized conditions for higher yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenoxypropanoic acids.
Scientific Research Applications
(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The exact mechanism of action depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: This compound shares a similar structure but lacks the propanoic acid moiety.
2-Bromo-3-(4-isobutylphenyl)propanoic acid: Another structurally related compound with different substituents on the phenyl ring.
Uniqueness
(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid is unique due to its specific chiral configuration and the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1704981-57-6 |
---|---|
Molecular Formula |
C9H8BrFO3 |
Molecular Weight |
263.06 g/mol |
IUPAC Name |
(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H8BrFO3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m0/s1 |
InChI Key |
NMGJVXVNSXGUAR-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=C(C=C(C=C1)Br)F |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Br)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.